molecular formula C16H10N2O B11152956 6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 54818-63-2

6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11152956
CAS No.: 54818-63-2
M. Wt: 246.26 g/mol
InChI Key: XNVHLMDZQHCXHH-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring fused to a dihydropyridine ring, with a carbonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 2-naphthaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 2-naphthol and 1-naphthylamine share structural similarities.

    Dihydropyridine derivatives: Compounds like nifedipine and amlodipine are also dihydropyridine derivatives but with different substituents.

Uniqueness

6-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of the naphthalene and dihydropyridine rings with a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

54818-63-2

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

6-naphthalen-2-yl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C16H10N2O/c17-10-14-7-8-15(18-16(14)19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19)

InChI Key

XNVHLMDZQHCXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C(=O)N3)C#N

Origin of Product

United States

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